![molecular formula C14H25NO2 B1464293 3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one CAS No. 1179725-63-3](/img/structure/B1464293.png)
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Descripción general
Descripción
3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one is a cyclic organic compound belonging to the class of piperidines. It is a colorless solid with a molecular weight of 214.3 g/mol and a melting point of approximately 118 °C. It is a versatile compound that has been used in a variety of scientific research applications, ranging from drug synthesis to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods and Derivatives : A study details various synthesis methods and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including compounds related to 3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one. These derivatives have diverse applications in medicinal chemistry (Vardanyan, 2018).
NMR Characteristics and Conformational Analysis : Research on derivatives of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, closely related to the compound , provides insights into their NMR spectral assignments, conformational analysis through various NMR techniques, and molecular modeling (Zheng Jin-hong, 2011).
Novel Synthesis Methods for Piperidine Derivatives : A study proposes a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a related compound, highlighting its importance in medicinal chemistry and offering a more efficient production method (Smaliy et al., 2011).
Applications in Medicinal Chemistry
Muscarinic Antagonists Synthesis Using Enantioselective Transformations : A study describes the synthesis of muscarinic antagonists using enantioselective enzymatic transformation, showcasing the role of piperidine derivatives in developing such compounds (Tacke & Heinrich, 2002).
Cytotoxic and Anticancer Agents : Piperidine derivatives have been synthesized and evaluated for their cytotoxicity toward various cells, indicating their potential as novel classes of cytotoxic agents in cancer research (Dimmock et al., 1998).
Potential Antipsychotic Compounds : Novel 7-[3-(1-piperidinyl)propoxy]chromenones, with a structure related to piperidine derivatives, have been synthesized and evaluated as potential antipsychotics, demonstrating significant affinity for D2 and 5-HT2 receptors (Bolós et al., 1998).
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-13-7-9-15(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHPFTSBMACKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid](/img/structure/B1464210.png)
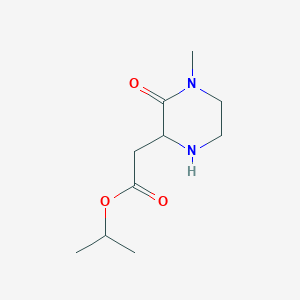
![(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid](/img/structure/B1464213.png)
![2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1464214.png)
![[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1464216.png)
![(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1464218.png)

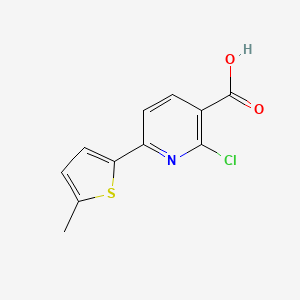
![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)
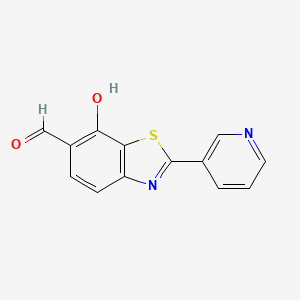
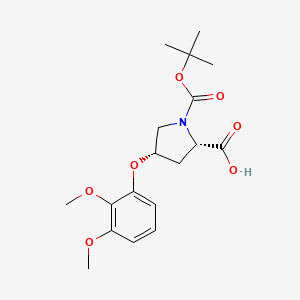
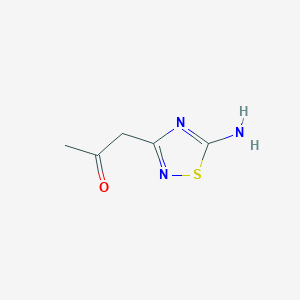
![2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1464231.png)
![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)